molecular formula C21H16N4S B493880 1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole

1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole

Cat. No.: B493880
M. Wt: 356.4g/mol
InChI Key: LDIUIRRJTLICIX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-mercaptobenzimidazole with benzyl chloride to form 2-benzylthio-benzimidazole. This intermediate is then reacted with phenylhydrazine and triethyl orthoformate to yield the desired triazolobenzimidazole compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazolobenzimidazole derivatives .

Mechanism of Action

The mechanism of action of 1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain kinases involved in cell proliferation and survival. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . Additionally, its antimicrobial activity is believed to result from its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

1-Benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H16N4S

Molecular Weight

356.4g/mol

IUPAC Name

1-benzylsulfanyl-4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C21H16N4S/c1-3-9-16(10-4-1)15-26-21-23-22-20-24(17-11-5-2-6-12-17)18-13-7-8-14-19(18)25(20)21/h1-14H,15H2

InChI Key

LDIUIRRJTLICIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3C5=CC=CC=C5

Origin of Product

United States

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